Humic acid

Übersicht

Beschreibung

Humic acid is a complex organic substance that occurs naturally in soil, peat, and coal. It is formed through the decomposition of plant and animal matter over thousands of years. This compound is rich in carbon, hydrogen, oxygen, nitrogen, and sulfur, and is known for its ability to improve soil fertility and promote plant growth . It is often used in agriculture, horticulture, and environmental applications. One of the key characteristics of this compound is its high cation exchange capacity, which allows it to attract and hold onto positively charged ions, such as potassium, calcium, and magnesium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Humic acid can be prepared from various natural sources, including weathered coal, peat, and composted organic matter. The extraction process typically involves the use of alkaline solutions to dissolve the humic substances, followed by acid precipitation to isolate the this compound . Mechanical energy activation, such as ball milling, can enhance the extraction efficiency by breaking down the raw material into smaller particles, increasing the surface area for reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources like lignite and leonardite. The process includes mechanical grinding, alkaline extraction, and acid precipitation. Advanced technologies, such as cavitation and ultrasonic treatment, are also employed to improve extraction efficiency and product quality . The final product is often purified through multistage filtration to remove insoluble impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Humic acid undergoes various chemical reactions, including oxidation, reduction, and complexation. It can react with metals and other organic compounds, forming stable complexes that enhance nutrient availability and reduce the bioavailability of heavy metals .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

Reduction: Reductive reactions can be carried out using reducing agents such as sodium borohydride.

Complexation: this compound forms complexes with metals like iron, aluminum, and calcium, often under neutral to slightly acidic conditions.

Major Products: The major products of these reactions include metal-humic complexes, oxidized humic derivatives, and reduced humic substances. These products have various applications in soil remediation, agriculture, and environmental protection .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Soil Amendment

Humic acid plays a crucial role in enhancing soil fertility and structure. Its application improves nutrient availability, increases water retention, and stimulates microbial activity. This leads to enhanced breakdown of organic matter and faster nutrient cycling. For instance, a study demonstrated that the application of this compound significantly increased soil nitrogen, phosphorus, and potassium levels over a three-year period, thereby improving overall soil health and crop yield .

Foliar Application

Foliar sprays containing this compound have been shown to enhance nutrient uptake efficiency in plants. This method is particularly effective for correcting micronutrient deficiencies quickly. Research indicates that foliar applications can lead to substantial increases in crop yields, as seen in various studies involving crops such as corn and tomatoes .

Seed Treatment

This compound is also utilized in seed treatments to promote germination and root development. By supplying essential nutrients directly to seeds, humic substances enhance seedling vigor and ensure more uniform emergence. This application has been particularly beneficial in agricultural settings where seedling establishment is critical for overall crop performance .

Case Study: Crop Performance

A three-year study on the effects of this compound on pea crops revealed that applying 1,000 kg/ha of this compound significantly increased urease activity and microbial populations, resulting in improved crop performance . Such findings underscore the potential of this compound as a vital component in sustainable agricultural practices.

Environmental Management

Soil Remediation

This compound's ability to bind heavy metals and other pollutants makes it an effective agent for soil remediation. It can stabilize contaminants, reducing their bioavailability and toxicity. Studies have shown that humic substances can effectively immobilize lead and cadmium in contaminated soils, thereby mitigating their harmful effects on plant growth .

Water Retention

In arid regions, this compound has been found to enhance soil water retention capabilities. This property is particularly valuable for improving agricultural productivity in drought-prone areas. Research indicates that soils treated with humic substances retain moisture more effectively than untreated soils, leading to better crop yields under water stress conditions .

Medical Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It has been shown to exhibit activity against various viruses by binding to viral glycoproteins through its carboxylated polyanion structure. For example, research indicates that this compound sourced from coal demonstrates greater antiviral activity compared to other sources . This property opens avenues for developing novel antiviral therapies.

Gut Health

Humic acids have also been studied for their impact on gut microbiota. Clinical trials suggest that oral administration of humic acids can increase the concentrations of beneficial gut bacteria without altering overall diversity, indicating potential applications in probiotics or fecal transplantation alternatives .

Biochemical Properties

This compound's biochemical characteristics contribute significantly to its effectiveness across various applications:

- Nutrient Complexation: Humic acids can form complexes with essential nutrients (e.g., zinc, copper), enhancing their availability for plant uptake .

- Hormonal Activity: They influence plant growth by modulating hormonal pathways (auxins and cytokinins), which are crucial for root development and stress tolerance .

- Microbial Stimulation: Humic acids stimulate microbial activity in the soil, promoting a healthy soil ecosystem that supports plant growth .

Wirkmechanismus

Humic acid is often compared with other humic substances, such as fulvic acid and humin:

Fulvic Acid: Fulvic acid is more soluble in water and has a lower molecular weight compared to this compound.

Humin: Humin is the insoluble fraction of humic substances and has a higher molecular weight and aromaticity.

Uniqueness of this compound: this compound’s unique properties, such as its high cation exchange capacity and ability to form stable complexes with metals, make it a valuable substance in agriculture, environmental protection, and industrial applications .

Vergleich Mit ähnlichen Verbindungen

- Fulvic Acid

- Humin

- Leonardite-derived Humic Substances

Humic acid stands out due to its balance of solubility, molecular weight, and reactivity, making it versatile for various applications.

Biologische Aktivität

Humic acid (HA) is a complex organic substance derived from the decomposition of plant and animal matter. It is a key component of humic substances, which play a significant role in soil fertility, plant growth, and microbial activity. This article explores the biological activity of this compound, focusing on its effects on plant physiology, soil health, and human microbiota.

Chemical Structure and Properties

This compound is characterized by its heterogeneous structure, comprising various functional groups such as carboxylic acids, phenols, and quinones. These groups contribute to its ability to chelate metal ions and enhance nutrient availability in soils. The molecular weight of this compound can vary significantly, influencing its reactivity and biological activity.

Effects on Plant Growth

This compound has been widely studied for its role as a plant growth promoter. The following table summarizes key findings from various studies regarding the effects of this compound on plant growth parameters:

Mechanisms of Action:

- Hormonal Activity: Humic acids exhibit auxin-like properties, influencing root development and cell division by modulating gene expression related to these processes .

- Nutrient Mobilization: HA enhances nutrient solubility and availability in the rhizosphere, leading to improved nutrient absorption by plants .

- Soil Microbial Activity: The application of this compound positively affects soil microbial communities, promoting beneficial microorganisms that enhance soil health and fertility .

Impact on Soil Health

This compound contributes to improved soil structure and fertility. It enhances the physical properties of soil, leading to better aeration and water retention. A three-year study demonstrated significant improvements in soil properties following HA treatment:

| Soil Property | Before Treatment | After Treatment | Change (%) |

|---|---|---|---|

| Total Nitrogen | 0.15% | 0.25% | +66.67% |

| Total Phosphorus | 0.05% | 0.08% | +60% |

| Microbial Diversity | Low | High | Increased diversity |

The increase in microbial diversity includes beneficial fungi (e.g., Basidiomycota) while reducing pathogenic species (e.g., Ascomycota) .

Effects on Human Microbiota

Recent research has also explored the effects of humic acids on human health, particularly their influence on the colonic microbiome. A study involving oral supplementation with humic acids showed significant changes in microbiota composition:

- Total Colonic Microbiota: Increased from 20% at day 10 to 32% by day 45.

- Bacterial Groups: Significant increases were observed in essential bacterial groups such as Bifidobacteriaceae and Enterobacteriaceae, indicating potential benefits for gut health .

The findings suggest that humic acids may serve as a natural alternative for enhancing gut microbiota without altering individual bacterial diversity significantly.

Case Studies

Several case studies have highlighted the practical applications of this compound in agriculture:

- Alberta Research Study: Application of humalite (a type of this compound) combined with urea resulted in a 14-19% increase in grain yield and improved seed quality across various crops .

- Peanut Crop Study: Continuous application over three years led to an increase in peanut yield by 78.29%, alongside enhanced nutritional content .

Eigenschaften

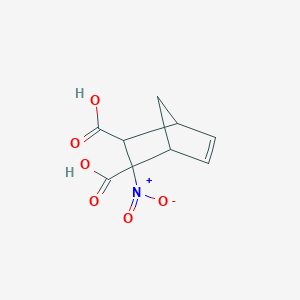

IUPAC Name |

2-nitrobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c11-7(12)6-4-1-2-5(3-4)9(6,8(13)14)10(15)16/h1-2,4-6H,3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZYHAIUNVAGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)O)(C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chocolate-brown solid; [Merck Index] | |

| Record name | Humic acids | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1415-93-6 | |

| Record name | Humic acids | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Humic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does humic acid interact with soil particles?

A1: this compound readily adsorbs onto various soil components, notably silica and clay minerals [, ]. This adsorption primarily occurs through hydrogen bonding with surface hydroxyl groups on minerals like silica [].

Q2: Does the molecular weight of this compound influence its adsorption to soil?

A2: Yes, research using Asymmetric Flow Field Flow Fractionation reveals that lower molecular weight this compound components (<4800 Da) are adsorbed to quartz sand more rapidly than higher molecular weight components []. This suggests a size-dependent adsorption process.

Q3: How does this compound affect the bioavailability of pollutants like herbicides in soil?

A3: this compound can significantly impact the fate of pollutants in soil. For instance, it exhibits a high affinity for the herbicide atrazine, influencing its adsorption and desorption behavior []. This interaction can reduce the bioavailability and mobility of atrazine in the environment [].

Q4: Can this compound be used to remediate heavy metal-contaminated soils?

A4: Research suggests that this compound can play a role in heavy metal remediation. Studies show that combining this compound with hydroxyapatite, a calcium phosphate mineral, enhances the immobilization of lead (Pb), cadmium (Cd), and zinc (Zn) in contaminated soils, reducing their uptake by plants like pakchoi [].

Q5: Does the origin of this compound affect its properties?

A5: Yes, the source of this compound can influence its characteristics. For example, marine humic acids extracted from sediments exhibit higher surface activity compared to commercially available terrestrial humic acids []. This difference highlights the diverse nature of humic substances based on their origin.

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Researchers employ various techniques to study this compound, including Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ]. These methods provide insights into its chemical structure, functional groups, and interactions with other molecules.

Q7: How does the structure of this compound relate to its function as a biosurfactant?

A7: this compound’s amphiphilic nature, possessing both hydrophobic (aromatic rings) and hydrophilic (carboxylic, phenolic groups) regions, contributes to its surface activity []. This property allows it to lower surface tension and act as a biosurfactant, stabilizing emulsions [].

Q8: How can this compound be utilized in agriculture?

A8: this compound has shown potential as a soil amendment in agriculture. It can improve soil structure, enhance water retention, and increase nutrient availability to plants [, , , , ]. Studies have demonstrated its positive effects on the growth and yield of various crops, including wheat, rice, and vegetables [, , ].

Q9: Can this compound be used in the remediation of contaminated water?

A9: Yes, research indicates that this compound can be utilized in water treatment processes. For instance, it can adsorb pollutants like pesticides and heavy metals from aqueous solutions, acting as a natural sorbent [, , ].

Q10: How does this compound impact the transport of bacteria in porous media like sand filters?

A10: The presence of this compound can significantly influence bacterial adhesion and transport in porous media. Studies reveal that this compound enhances the attachment of Escherichia coli to iron-coated sand, potentially impacting the efficiency of filtration systems [].

Q11: What are the potential environmental concerns associated with this compound?

A11: While generally considered environmentally benign, the leaching of this compound from soils into water bodies can lead to issues like water discoloration and the formation of disinfection by-products during water treatment []. Understanding the fate and transport of this compound in the environment is crucial for its sustainable use.

Q12: Are there sustainable ways to manage and utilize this compound resources?

A12: Yes, researchers are exploring sustainable approaches for this compound utilization. For instance, extracting this compound from organic waste streams like livestock dung [] and vermicompost [] presents an eco-friendly alternative to traditional sources.

Q13: What are the potential future applications of this compound in materials science?

A13: The unique properties of this compound make it a promising candidate for various material applications. Research is ongoing in developing this compound-based polymers, hydrogels, and composites for use in areas like drug delivery, wastewater treatment, and agriculture [, ].

Q14: What are the limitations of current analytical techniques for characterizing this compound?

A14: Due to its complex and heterogeneous nature, comprehensively characterizing this compound remains challenging []. Existing analytical methods often provide limited information on its specific structural components and their arrangement. Developing advanced analytical tools for a more detailed structural analysis is crucial for understanding its structure-activity relationships and optimizing its applications.

Q15: What are the key research gaps in understanding the biological activity of this compound?

A15: Despite evidence suggesting various biological activities of this compound, including antioxidant, antiviral, and anti-inflammatory effects [, ], the underlying mechanisms of action are not fully understood. Further research is needed to elucidate the specific molecular targets and pathways involved in its biological effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.